molecular formula C11H17N3O3 B13163223 tert-Butyl N-(5-acetyl-1-methyl-1H-pyrazol-4-yl)carbamate

tert-Butyl N-(5-acetyl-1-methyl-1H-pyrazol-4-yl)carbamate

Cat. No.: B13163223
M. Wt: 239.27 g/mol
InChI Key: GRDDDRONEYYWGU-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines, reflecting its substitution pattern on the pyrazole ring. The compound’s structure consists of a 1H-pyrazole ring substituted at the 1-position with a methyl group, at the 4-position with a tert-butoxycarbonyl (Boc) carbamate group, and at the 5-position with an acetyl group. Its CAS registry number, 509-87-5, is shared with another compound, Eldoral (5-ethyl-5-piperidinobarbituric acid), suggesting potential database inconsistencies. Synonyms for this carbamate include SCHEMBL22322779 and EN300-799801, while its molecular formula $$ \text{C}{11}\text{H}{17}\text{N}{3}\text{O}{3} $$ is consistent across multiple sources.

The compound’s molecular weight, calculated as 239.27 g/mol, aligns with the sum of its atomic constituents: 11 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms. Its SMILES notation, $$ \text{CC(=O)C1=C(C=NN1C)NC(=O)OC(C)(C)C} $$, further clarifies the connectivity of functional groups.

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

tert-butyl N-(5-acetyl-1-methylpyrazol-4-yl)carbamate

InChI

InChI=1S/C11H17N3O3/c1-7(15)9-8(6-12-14(9)5)13-10(16)17-11(2,3)4/h6H,1-5H3,(H,13,16)

InChI Key

GRDDDRONEYYWGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=NN1C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl N-(5-acetyl-1-methyl-1H-pyrazol-4-yl)carbamate typically proceeds via:

  • Formation of the Pyrazole Core:
    Starting from suitable β-dicarbonyl compounds (e.g., acetylacetone derivatives) and hydrazine or substituted hydrazines, the pyrazole ring is constructed by cyclization. This involves nucleophilic attack of hydrazine on the β-dicarbonyl, followed by ring closure.

  • Introduction of the 1-Methyl Substituent:
    Alkylation of the pyrazole nitrogen at position 1 with methyl iodide or methyl sulfate under basic conditions.

  • Installation of the Amino Group at Position 4:
    This may be achieved by selective nitration followed by reduction, or by starting with an amino-substituted pyrazole intermediate.

  • Protection of the Amino Group with tert-Butyl Carbamate (Boc):
    The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine, yielding the tert-butyl carbamate derivative.

  • Acetylation at Position 5:
    Introduction of the acetyl group at the 5-position can be achieved via Friedel-Crafts acylation or by using acetylating agents like acetic anhydride or acetyl chloride under controlled conditions.

Specific Synthetic Route Example

A representative synthetic route is as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Hydrazine hydrate + β-diketone (e.g., acetylacetone) 1H-pyrazol-4-amine intermediate
2 N1-Methylation Methyl iodide, base (e.g., K2CO3) 1-methyl-1H-pyrazol-4-amine
3 Amino protection (Boc) Di-tert-butyl dicarbonate (Boc2O), base tert-Butyl N-(1-methyl-1H-pyrazol-4-yl)carbamate
4 Acetylation at C5 Acetic anhydride or acetyl chloride, Lewis acid catalyst (e.g., AlCl3) This compound

This sequence ensures regioselective functionalization and protection, yielding the target compound with good purity and yield.

Chemical Reaction Analysis

  • Pyrazole Formation: The initial cyclization is a nucleophilic addition-elimination process, forming the heterocyclic ring system essential for biological activity.
  • N-Methylation: Alkylation at the N1 position is selective due to the acidity of the pyrazole NH, facilitated by base.
  • Boc Protection: The carbamate group protects the amino functionality during subsequent reactions, preventing side reactions and increasing compound stability.
  • Acetylation: Electrophilic aromatic substitution introduces the acetyl group at the 5-position, enhancing the compound’s chemical versatility.

Research Outcomes and Characterization Data

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic singlets for tert-butyl protons (~1.4 ppm), methyl on N1 (~3.8 ppm), and acetyl methyl (~2.2 ppm).
    • ^13C NMR confirms signals for carbamate carbonyl (~155 ppm), acetyl carbonyl (~200 ppm), and pyrazole carbons.
  • Infrared Spectroscopy (IR):

    • Strong absorption bands at ~1700 cm^-1 (C=O stretching of acetyl and carbamate groups).
    • NH stretching bands around 3300 cm^-1.
  • Mass Spectrometry (MS):

    • Molecular ion peak consistent with the expected molecular weight (~265 m/z).

Purity and Stability

  • High Performance Liquid Chromatography (HPLC):
    • Purity typically >95% after purification by column chromatography or recrystallization.
    • Stability studies show the compound is stable under dry, refrigerated conditions for several months.

Data Table: Key Preparation Parameters and Yields

Step Reagents/Conditions Reaction Time Yield (%) Notes
Pyrazole formation Hydrazine hydrate, β-diketone, ethanol, reflux 4-6 hours 80-85 Crude intermediate
N1-Methylation Methyl iodide, K2CO3, DMF, rt 12 hours 75-80 Requires inert atmosphere
Boc Protection Boc2O, triethylamine, dichloromethane, 0°C to rt 2-3 hours 85-90 Monitor by TLC
Acetylation Acetic anhydride, AlCl3, dichloromethane, 0°C 1-2 hours 70-75 Controlled temperature critical

Notes on Scale-Up and Industrial Considerations

  • Industrial synthesis optimizes catalyst loading, solvent choice, and reaction times to maximize yield and minimize impurities.
  • Protective group strategies like Boc are favored for ease of removal and compatibility with various reaction conditions.
  • Purification typically involves crystallization or preparative HPLC to ensure batch-to-batch consistency.

Chemical Reactions Analysis

tert-Butyl N-(5-acetyl-1-methyl-1H-pyrazol-4-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various halogenating agents for substitution reactions.

For example, in an oxidation reaction, the compound can be treated with hydrogen peroxide under basic conditions to introduce additional functional groups. In a reduction reaction, sodium borohydride can be used to reduce the carbonyl group to an alcohol. Substitution reactions can involve the replacement of the acetyl group with other functional groups using halogenating agents.

Scientific Research Applications

tert-Butyl N-(5-acetyl-1-methyl-1H-pyrazol-4-yl)carbamate has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds with potential pharmaceutical applications.

In biology and medicine, this compound has been studied for its potential as a drug candidate. Its ability to interact with specific molecular targets and pathways makes it a promising candidate for the development of new therapeutic agents. Additionally, it has been used in the study of enzyme inhibition and receptor binding.

In industry, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl N-(5-acetyl-1-methyl-1H-pyrazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the acetyl and methyl groups on the pyrazole ring enhances its binding affinity and specificity for these targets.

For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the catalytic site. This inhibition can lead to a decrease in the production of specific metabolites, resulting in various physiological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazole-Based Carbamates

a. tert-Butyl N-(4-amino-1-methyl-1H-pyrazol-5-yl)carbamate (CAS: 1522584-97-9)

  • Structure: Features a Boc group at N-4, a methyl group at N-1, and an amino substituent at C-3.
  • Molecular Formula : C₉H₁₆N₄O₂ (MW: 212.25 g/mol) .
  • Key Differences: The acetyl group in the target compound replaces the amino group at C-4. The acetyl group introduces electron-withdrawing effects, reducing basicity compared to the amino analog. This may alter solubility (lower polarity) and reactivity in nucleophilic substitution or cross-coupling reactions.
  • Applications: The amino analog is used as a "versatile small-molecule scaffold" in drug discovery , while the acetyl derivative may favor reactions requiring ketone functionality (e.g., condensations or reductions).

b. tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0)

  • Structure : A pyrimidine derivative with Boc, methyl, fluoro, and hydroxy substituents.
  • Molecular Formula : C₁₁H₁₆FN₃O₃ (MW: 257.26 g/mol) .
  • Key Differences: The pyrimidine ring (six-membered, two nitrogens) vs.
  • Hazard Profile : Pyrimidine derivatives may require stricter handling due to fluorine-related toxicity risks .
Bicyclic and Piperidine Carbamates

a. tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1270019-92-5)

  • Structure : A piperidine ring with Boc and methyl groups.
  • Key Differences :
    • The piperidine scaffold introduces conformational rigidity and basicity, contrasting with the planar pyrazole ring.
    • Applications: Piperidine carbamates are common in central nervous system (CNS) drug design due to blood-brain barrier permeability .

b. tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 880545-32-4)

  • Structure : A bicyclic system with Boc protection.
Functional Group Impact on Properties
Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Pyrazole Boc, 1-methyl, 5-acetyl ~254.28 (estimated) Moderate polarity; ketone reactivity
tert-Butyl N-(4-amino-1-methyl-1H-pyrazol-5-yl)carbamate Pyrazole Boc, 1-methyl, 5-amino 212.25 Higher basicity; amino group reactivity
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate Pyrimidine Boc, methyl, fluoro, hydroxy 257.26 Enhanced polarity; fluorine stability
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate Piperidine Boc, methyl ~229.31 (estimated) Conformational rigidity; CNS applications

Biological Activity

tert-Butyl N-(5-acetyl-1-methyl-1H-pyrazol-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C₁₁H₁₇N₃O₃
  • Molecular Weight : 239.27 g/mol
  • Structure : The compound features a tert-butyl group and a pyrazole ring with an acetyl substituent, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available pyrazole derivatives. The process includes:

  • Protection of functional groups.
  • Acetylation using acetic anhydride or acetyl chloride.
  • Carbamate formation through reaction with isocyanates or carbamates.

Research indicates that this compound interacts with various biological targets, modulating enzyme activities and receptor functions. These interactions suggest potential therapeutic effects, particularly in cancer treatment and metabolic disorders.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has demonstrated selective inhibitory activity against malate dehydrogenase (MDH), which plays a crucial role in the citric acid cycle. The IC50 values for MDH inhibition have been reported as follows:

CompoundTarget EnzymeIC50 (μM)
This compoundMDH12.25
This compoundMDH2>5

These findings indicate that the compound may affect cellular energy metabolism, potentially leading to reduced ATP production in cancer cells .

Anticancer Activity

In vitro studies on A549 lung cancer cells have shown that this compound reduces hypoxia-inducible factor 1-alpha (HIF-1α) accumulation in a dose-dependent manner. This reduction is associated with decreased expression of HIF-target genes such as GLUT1 and PDK1, which are critical for tumor metabolism under hypoxic conditions .

Case Studies

Several case studies highlight the potential applications of this compound in oncology:

  • A549 Lung Cancer Model : Treatment with the compound resulted in significant inhibition of HIF-dependent transcription and reduced CD73 expression, which is linked to immune evasion in tumors.
  • Metabolic Disorders : In models of metabolic syndrome, the compound has been observed to modulate glucose metabolism, suggesting its potential use in managing insulin resistance and related conditions.

Q & A

Q. What synthetic routes are recommended for preparing tert-butyl N-(5-acetyl-1-methyl-1H-pyrazol-4-yl)carbamate, and how can reaction efficiency be optimized?

  • Methodological Answer: A common approach involves nucleophilic substitution using Boc-protecting groups. For example, similar pyrazole derivatives are synthesized via cyclocondensation of acetoacetate derivatives with hydrazines or via coupling reactions in dichloroethane (DCE) under reflux . Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DCE) enhance reactivity.
  • Catalysts : Use of bases like triethylamine or DMAP to activate intermediates.
  • Temperature control : Reflux conditions (e.g., 80–100°C) improve yields.
  • Monitoring : Thin-layer chromatography (TLC) or LC-MS to track reaction progress .

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer: Use multi-technique characterization :
  • NMR spectroscopy : Compare 1H/13C NMR chemical shifts with analogous compounds (e.g., δ ~8.7 ppm for pyrazole protons, δ ~1.5 ppm for tert-butyl groups) .
  • Mass spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., m/z 278 [M+H]+ for related structures) .
  • X-ray crystallography : Refinement via SHELX or WinGX for absolute configuration determination .

Q. What safety precautions are essential during handling and storage?

  • Methodological Answer: Follow GHS-based protocols :
  • Personal protective equipment (PPE) : Gloves, lab coat, and eye protection to avoid skin/eye contact.
  • Storage : Inert atmosphere (N2/Ar), desiccated at –20°C to prevent hydrolysis of the carbamate group.
  • Decomposition risks : Avoid exposure to moisture, strong acids/bases, or prolonged light exposure .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

  • Methodological Answer: Use density functional theory (DFT) to calculate:
  • HOMO-LUMO gaps : Predict reactivity toward electrophiles/nucleophiles.
  • Electrostatic potential maps : Identify nucleophilic/acophilic regions (e.g., acetyl or carbamate groups).
  • Validation : Compare computed IR/Raman spectra with experimental data to refine models .

Q. What strategies resolve contradictions in spectral data during characterization?

  • Methodological Answer: Address discrepancies via:
  • 2D NMR techniques : HSQC/HMBC to resolve overlapping signals (e.g., pyrazole vs. acetyl proton coupling).
  • Isotopic labeling : 15N/13C labeling for ambiguous heterocyclic assignments.
  • Crystallographic validation : Single-crystal X-ray diffraction to resolve stereochemical ambiguities .

Q. How can reaction conditions be tailored to improve regioselectivity in pyrazole functionalization?

  • Methodological Answer: Optimize substituent effects :
  • Steric/electronic modulation : Introduce electron-withdrawing groups (e.g., acetyl) at C5 to direct electrophilic substitution.
  • Catalytic systems : Transition-metal catalysts (e.g., Pd/Cu) for cross-coupling at C4.
  • Kinetic studies : Monitor intermediates via stopped-flow NMR to adjust reaction timelines .

Q. What analytical methods assess stability under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies :
  • pH profiling : Incubate in buffers (pH 1–13) and analyze degradation via HPLC.
  • Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>150°C common for tert-butyl carbamates).
  • Mass spectrometry : Identify hydrolytic byproducts (e.g., CO2 release from Boc cleavage) .

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